molecular formula C6H8N4 B1266548 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 54820-92-7

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1266548
CAS RN: 54820-92-7
M. Wt: 136.15 g/mol
InChI Key: FZJSBIMCUGPBKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile involves several key reactions, highlighting its versatility and utility in organic synthesis. One notable method involves the Michael-type addition reaction, which demonstrates excellent regio-selectivity, yielding pyrazole derivatives as the exclusive product without forming other regioisomers or uncyclised hydrazide. This process is facilitated by the use of ethanol and fluorinated ethanol as solvents, resulting in yields ranging from good to excellent under mild reaction conditions (S. Plem, D. Müller, & M. Murguía, 2015). Additionally, the compound can be prepared by reacting malononitrile dimer with hydrazine, showcasing its ability to undergo smooth reactions with chloroacetyl chloride to form various intermediates in good yield, further emphasizing its role as a key intermediate in the synthesis of complex molecules (V. Dotsenko, A. M. Semenova, & N. Aksenov, 2020).

Molecular Structure Analysis

The molecular structure of 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile and its derivatives has been elucidated through crystallographic studies, revealing the importance of intermolecular interactions in stabilizing the crystal structure. For instance, the structure is characterized by intermolecular N-H…N and C-H…Cl interactions, which play a crucial role in the formation of centrosymmetric dimers and contribute to the overall stability of the crystal structure (N. Fathima, M. I. Khazi, I. Khazi, & N. Begum, 2014).

Chemical Reactions and Properties

5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile undergoes a variety of chemical reactions, demonstrating its reactivity and utility in organic synthesis. It reacts smoothly with dimethyl acetylenedicarboxylate in the presence of potassium carbonate, leading to the formation of trimethyl tetrahydro derivatives through a double Michael reaction followed by cyclization. This highlights its potential in constructing complex molecular architectures (Y. Tominaga et al., 1997).

Scientific Research Applications

Crystal Structure Analysis

5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile has been studied for its crystal and molecular structure. The pyrazole ring in this compound is substituted with amino, carbonitrile, and other groups, offering insights into its crystal structure stabilized by intermolecular interactions (Fathima et al., 2014).

Synthesis and Catalysis

A one-pot, multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile using alumina–silica-supported MnO2 as a recyclable catalyst has been developed. This efficient method results in high yields, demonstrating the compound's significance in chemical synthesis (Poonam & Singh, 2019).

Medicinal Chemistry

In medicinal chemistry, 5-amino-1H-pyrazole-4-carbonitrile derivatives have been used as precursors for synthesizing novel compounds with potential antiviral properties against herpes simplex virus type-1 (HSV-1), showcasing its utility in drug discovery (Rashad et al., 2009).

Advanced Material Science

The compound has been examined for its electronic properties and interaction with fullerene molecules, contributing to the field of material science. This study highlights its potential in enhancing spectral properties and applications in nanotechnology (Unnamed Authors, 2022).

Green Chemistry

In green chemistry, 5-amino-1H-pyrazole-4-carbonitrile has been used in cyclocondensation reactions catalyzed by sodium ascorbate. This approach emphasizes its role in environmentally friendly chemical processes, offering sustainable synthesis pathways (Kiyani & Bamdad, 2018).

Safety And Hazards

The compound is classified as toxic . The hazard statements include H301, and the precautionary statements include P301+P310 .

properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-5(3-7)6(8)10(2)9-4/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSBIMCUGPBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277316
Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile

CAS RN

54820-92-7
Record name 54820-92-7
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Record name 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Record name 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile
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Record name 1,3-Dimethyl-5-amino-4-cyanopyrazole
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Synthesis routes and methods I

Procedure details

To a solution of 1-ethoxyethylidene malononitrile (27.2 g, 0.2 mol) in ethanol (50 ml) was added methyl hydrazine (9.4 g, 0.2 mol). The reaction mixture was stirred at room temperature for 3 hours and the product was collected by filtration to afford 23.6 g (87%) of 1,3-dimethyl-5-amino-1H-pyrazole-4-carbonitrile as white crystals, m.p. 193°-195° C. when dried in high vacuum.
Quantity
27.2 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(1-Ethoxy-ethylidene)-malononitrile 1a (10 g, 73.45 mmol) was added portionwise to a mixture of N-methylhydrazine (1 equiv., 3.88 ml) in ethanol (50 ml) and the reaction mixture was refluxed for 1 hour, cooled to room temperature, precipitate filtered, washed with ethanol and dried to give 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile 2a as white crystalline solid (9.85 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
N-methylhydrazine
Quantity
3.88 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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